Azido-PEG4-acyl chloride

Catalog No.
S15751963
CAS No.
M.F
C9H16ClN3O5
M. Wt
281.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azido-PEG4-acyl chloride

Product Name

Azido-PEG4-acyl chloride

IUPAC Name

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl carbonochloridate

Molecular Formula

C9H16ClN3O5

Molecular Weight

281.69 g/mol

InChI

InChI=1S/C9H16ClN3O5/c10-9(14)18-8-7-17-6-5-16-4-3-15-2-1-12-13-11/h1-8H2

InChI Key

OVXKWOMXGPDKRR-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOC(=O)Cl)N=[N+]=[N-]

Azido-PEG4-acyl chloride is a heterobifunctional polyethylene glycol compound that features both an azide group and an acyl chloride group. Its molecular formula is C9H16ClN3O5C_9H_{16}ClN_3O_5, and it has a molecular weight of approximately 281.69 g/mol. This compound is designed to facilitate bioconjugation reactions, particularly through click chemistry, where the azide group can react with terminal alkynes and cyclooctyne derivatives, enabling the formation of stable covalent bonds in various biological applications .

The primary reactions involving Azido-PEG4-acyl chloride include:

  • Click Chemistry: The azide group reacts with terminal alkynes via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), which are key methods in bioconjugation.
  • Acylation Reactions: The acyl chloride group can react with amines to form amides, allowing for the conjugation of various biomolecules.
  • Hydrolysis: In aqueous environments, the acyl chloride can hydrolyze to form the corresponding carboxylic acid, which may alter its reactivity and solubility profile .

Azido-PEG4-acyl chloride is primarily utilized in research and development settings for its ability to facilitate bioconjugation processes. Its biological activity is largely dependent on the successful conjugation to biomolecules such as proteins, peptides, or nucleic acids. The introduction of the azide moiety allows for selective labeling and tracking of these biomolecules within biological systems, making it a valuable tool in drug development and diagnostic applications .

The synthesis of Azido-PEG4-acyl chloride generally involves several key steps:

  • Starting Material Preparation: Polyethylene glycol is reacted with an azide reagent to introduce the azide functional group.
  • Formation of Acyl Chloride: The hydroxyl end of the PEG is converted into an acyl chloride through reaction with thionyl chloride or oxalyl chloride.
  • Purification: The resulting compound is purified using techniques such as precipitation or chromatography to ensure high purity for experimental use .

Azido-PEG4-acyl chloride has a wide range of applications in various fields:

  • Bioconjugation: Used for attaching drugs, dyes, or other molecules to proteins or nucleic acids.
  • Drug Development: Facilitates the creation of antibody-drug conjugates and other targeted therapies.
  • Diagnostics: Employed in labeling techniques for imaging or detection purposes in biological assays.
  • Material Science: Utilized in creating functionalized surfaces for biosensors or other biomedical devices .

Interaction studies involving Azido-PEG4-acyl chloride typically focus on its reactivity with different biomolecules through click chemistry. These studies help elucidate how effectively the compound can be used to modify proteins or other macromolecules without disrupting their biological functions. The efficiency of these reactions can be influenced by factors such as pH, temperature, and the presence of catalysts .

Several compounds share structural similarities with Azido-PEG4-acyl chloride, each offering unique properties and applications:

Compound NameFunctional GroupsUnique Features
Azido-PEG4-alcoholAzide and hydroxylEnhanced water solubility; used primarily in click chemistry
Azido-PEG4-acidAzide and carboxylic acidUseful for forming amides; less reactive than acyl chlorides
Azido-PEG4-diazideTwo azide groupsAllows for dimerization; useful in complex molecule synthesis
Azido-PEG4-biotinAzide and biotinEnables targeting specific biomolecules via biotin-streptavidin interactions

Azido-PEG4-acyl chloride stands out due to its acyl chloride functionality, which provides a versatile method for coupling with amines, expanding its utility in various chemical and biological contexts compared to other similar compounds that may lack this feature.

XLogP3

1.6

Hydrogen Bond Acceptor Count

7

Exact Mass

281.0778483 g/mol

Monoisotopic Mass

281.0778483 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-15

Explore Compound Types